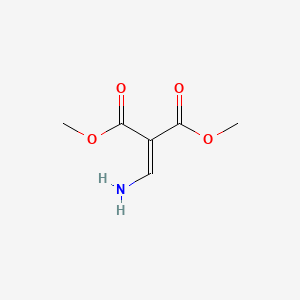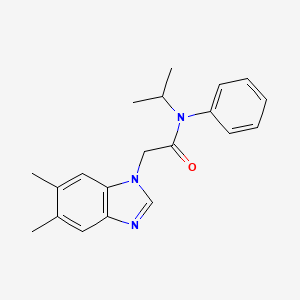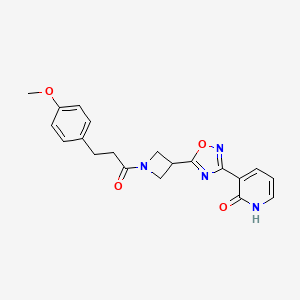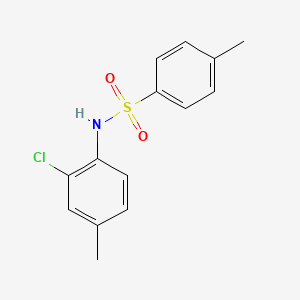![molecular formula C29H28N4O5 B2583266 N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide CAS No. 866350-32-5](/img/no-structure.png)
N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.566. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrolytic Processes in Quinazoline Derivatives
Research by Shemchuk et al. (2010) explores the hydrolytic behavior of quinazoline derivatives, highlighting how these compounds undergo transformations in various conditions. This study provides insights into the chemical behavior of quinazoline derivatives under different environments, which is crucial for understanding their stability and reactivity in various applications, including N-benzyl quinazoline derivatives (Shemchuk et al., 2010).
Quinazoline Antifolate Thymidylate Synthase Inhibitors
The work by Marsham et al. (1989) describes the synthesis of quinazoline antifolates, which are inhibitors of thymidylate synthase. These compounds, including those with modifications in the quinazoline ring, are of interest for their potential use in cancer treatment due to their cytotoxic effects on certain cell lines. This research could be relevant to N-benzyl quinazoline derivatives in the context of developing novel anticancer agents (Marsham et al., 1989).
Synthesis and Cytotoxic Activity
Research by Bu et al. (2001) focuses on synthesizing and evaluating the cytotoxic activity of quinazoline derivatives. This research demonstrates the potential of quinazoline compounds in therapeutic applications, especially in cancer treatment. The structural modifications of these compounds and their biological effects could be relevant for the N-benzyl quinazoline derivatives (Bu et al., 2001).
Regioselectivity of N-ethylation Reaction
Batalha et al. (2019) investigated the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which is structurally related to the compound of interest. This study provides insights into the chemical behavior of similar compounds, particularly in terms of regioselective reactions, which are essential for designing compounds with specific biological activities (Batalha et al., 2019).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide involves the condensation of 2-amino-4-ethoxybenzoic acid with benzaldehyde to form N-benzyl-2-amino-4-ethoxybenzamide. This intermediate is then reacted with ethyl acetoacetate to form N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide.", "Starting Materials": [ "2-amino-4-ethoxybenzoic acid", "benzaldehyde", "ethyl acetoacetate", "benzyl chloride", "sodium ethoxide", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-ethoxybenzoic acid with benzaldehyde in the presence of acetic anhydride and phosphorus pentoxide to form N-benzyl-2-amino-4-ethoxybenzamide.", "Step 2: Alkylation of N-benzyl-2-amino-4-ethoxybenzamide with benzyl chloride in the presence of sodium ethoxide to form N-benzyl-N-benzyl-2-amino-4-ethoxybenzamide.", "Step 3: Cyclization of N-benzyl-N-benzyl-2-amino-4-ethoxybenzamide with ethyl acetoacetate in the presence of sodium hydroxide to form N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide.", "Step 4: Purification of the final product using a mixture of ethanol and water." ] } | |
Número CAS |
866350-32-5 |
Fórmula molecular |
C29H28N4O5 |
Peso molecular |
512.566 |
Nombre IUPAC |
N-benzyl-1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C29H28N4O5/c1-3-16-32-28(36)24-15-10-21(27(35)30-18-20-8-6-5-7-9-20)17-25(24)33(29(32)37)19-26(34)31-22-11-13-23(14-12-22)38-4-2/h3,5-15,17H,1,4,16,18-19H2,2H3,(H,30,35)(H,31,34) |
Clave InChI |
YFLMHKZDIVSFJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C(=O)NCC4=CC=CC=C4)C(=O)N(C2=O)CC=C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)



![(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2583193.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2583194.png)
![N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-phenoxyacetamide](/img/structure/B2583196.png)
![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2583198.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2583199.png)
![3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propylquinolin-4(1H)-one](/img/structure/B2583202.png)
![N-[1-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2583203.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2583205.png)